molecular formula C14H14N4O B2646049 N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine CAS No. 681475-24-1

N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine

Cat. No.: B2646049
CAS No.: 681475-24-1
M. Wt: 254.293
InChI Key: DTYQWIBCJBJSLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine is a chemical compound with the molecular formula C14H14N4O . It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinazoline core, which is a bicyclic compound made up of two fused six-membered rings, a benzene ring and a pyrimidine ring . The molecule also contains a furan ring, which is a five-membered ring with four carbon atoms and one oxygen atom .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 290.75 . The compound is stored at room temperature .

Scientific Research Applications

Synthesis of Novel Compounds

The reaction of homophthalic anhydride with N-(furan-2-yl-methylidene)-benzylamine has been studied to yield various new tetrahydroisoquinolinones. These compounds incorporate pharmacologically interesting fragments and various pharmacophoric substituents, indicating a pathway for the development of new pharmaceutical agents (Kandinska, Kozekov, & Palamareva, 2006).

Characterization of Novel Complexes

A novel 1,2,3,4-tetrahydroquinazoline and a Co(III) complex have been synthesized and characterized, showcasing potential applications in material science and coordination chemistry (Mutlu, Irez, Çolak, & Yılmaz, 2012).

Insights into Chemical Reactions

The synthesis of amino sugars via furoisoxazoline adducts from furan derivatives highlights a route to novel C6 and C7 amino sugar derivatives, which could have significant implications in the development of new therapeutic agents (Jäger & Müller, 1985).

Antimicrobial Activities of Azole Derivatives

New azole derivatives, starting from furan-2-carbohydrazide, have been synthesized and shown to possess antimicrobial activities. These findings may contribute to the discovery of new antimicrobial agents (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).

Catalytic Transformations for Renewable Resources

Furan-based diisocyanates and diamines were prepared as potential monomers for polyurethane and polyamide production, starting from bio-derived materials. This research aligns with the growing interest in utilizing renewable resources for polymer production (Cawse, Stanford, & Still, 1984).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name

4-N-(furan-2-ylmethyl)-2-N-methylquinazoline-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-15-14-17-12-7-3-2-6-11(12)13(18-14)16-9-10-5-4-8-19-10/h2-8H,9H2,1H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYQWIBCJBJSLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=CC=CC=C2C(=N1)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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